2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide
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Overview
Description
2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is a complex organic compound that integrates the structural features of chromen, thiazole, and ethanethioamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the condensation of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The initial step involves the synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one through the condensation of salicylaldehyde and ethyl acetoacetate catalyzed by piperidine, followed by bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally benign solvents, energy-efficient processes, and high-yield reactions to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the chromen moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide involves its interaction with specific molecular targets. The chromen and thiazole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share the chromen structure and have similar biological activities.
Thiazole derivatives: Compounds with thiazole rings are known for their antimicrobial and anticancer properties.
Ethanethioamide derivatives: These compounds are studied for their potential as enzyme inhibitors.
Uniqueness
2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is unique due to its combination of chromen, thiazole, and ethanethioamide moieties in a single molecule.
Properties
IUPAC Name |
2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c15-12(19)6-13-16-10(7-20-13)9-5-8-3-1-2-4-11(8)18-14(9)17/h1-5,7H,6H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBNPMTXALDUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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